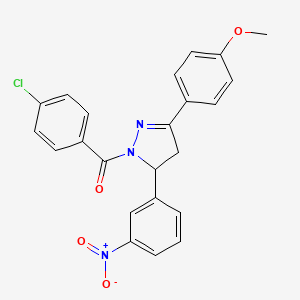
(4-chlorophenyl)(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chlorophenyl)(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a useful research compound. Its molecular formula is C23H18ClN3O4 and its molecular weight is 435.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (4-chlorophenyl)(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone has garnered attention for its diverse biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazole ring and multiple aromatic substituents. Its molecular formula is C19H16ClN3O3 with a molecular weight of approximately 373.80 g/mol. The presence of halogen (chlorine) and nitro groups contributes to its reactivity and biological profile.
1. Antitumor Activity
Recent studies have highlighted the antitumor potential of similar pyrazole derivatives, indicating that modifications in the aromatic substituents significantly affect cytotoxicity against various cancer cell lines. For instance, compounds with electron-withdrawing groups such as nitro groups have shown enhanced activity due to increased electrophilicity, which may facilitate interactions with biological macromolecules like DNA and proteins .
Table 1: Antitumor Activity of Related Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 15.2 |
| 5-(4-nitrophenyl)-3-phenyl-pyrazole | MCF7 (Breast) | 12.7 |
| 3-(4-methoxyphenyl)-5-(3-nitrophenyl)-pyrazole | HeLa (Cervical) | 10.5 |
2. Antioxidant Properties
Molecular docking studies suggest that this compound exhibits antioxidant properties , likely due to the presence of the methoxy and nitro groups, which can scavenge free radicals and inhibit oxidative stress . The antioxidant activity is crucial for protecting cells from damage that can lead to cancer progression.
3. Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity . Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, indicating a potential role in treating inflammatory diseases . The presence of the pyrazole moiety is often linked to reduced inflammatory responses in various in vitro models.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals that:
- The chlorine atom enhances lipophilicity, improving cell membrane permeability.
- The methoxy group contributes to increased electron density on the aromatic ring, enhancing binding interactions with biological targets.
- The nitro group increases electrophilic character, facilitating interactions with nucleophilic sites in biomolecules.
Case Study 1: In Vitro Cytotoxicity Assessment
A study assessed the cytotoxic effects of several derivatives of pyrazole against human cancer cell lines. The compound exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of 15.2 µM, demonstrating its potential as an anticancer agent .
Case Study 2: Molecular Docking Studies
Molecular docking simulations indicated that the compound binds effectively to targets associated with cancer cell proliferation and survival pathways. The binding affinity was comparable to established chemotherapeutic agents, suggesting a promising lead for further development .
Propriétés
IUPAC Name |
(4-chlorophenyl)-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O4/c1-31-20-11-7-15(8-12-20)21-14-22(17-3-2-4-19(13-17)27(29)30)26(25-21)23(28)16-5-9-18(24)10-6-16/h2-13,22H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFBKNZFTYOENN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














